molecular formula C14H14Br2N2 B14741630 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline CAS No. 6311-58-6

2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline

Katalognummer: B14741630
CAS-Nummer: 6311-58-6
Molekulargewicht: 370.08 g/mol
InChI-Schlüssel: GBOUZBGQEZQRIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of amino and bromine substituents on a phenyl ring, along with two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 3,5-dimethylaniline using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding a debrominated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Debrominated analogs.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. The amino and bromine substituents play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,6-dibromophenyl)methanol
  • Methyl [(2-amino-4,6-dibromophenyl)sulfamoyl]acetate
  • N-(2-Amino-4,6-dibromophenyl)-4-morpholinecarboxamide

Uniqueness

2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is unique due to the presence of both amino and bromine substituents along with two methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6311-58-6

Molekularformel

C14H14Br2N2

Molekulargewicht

370.08 g/mol

IUPAC-Name

2-(2-amino-4,6-dibromophenyl)-3,5-dimethylaniline

InChI

InChI=1S/C14H14Br2N2/c1-7-3-8(2)13(11(17)4-7)14-10(16)5-9(15)6-12(14)18/h3-6H,17-18H2,1-2H3

InChI-Schlüssel

GBOUZBGQEZQRIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2Br)Br)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.